molecular formula C21H20N2O B11352372 3-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide

3-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11352372
M. Wt: 316.4 g/mol
InChI Key: HEHJKDQAHBVUAO-UHFFFAOYSA-N
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Description

3-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3-methyl group, a 4-methylbenzyl group, and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 3-methylbenzoic acid, 4-methylbenzylamine, and 2-aminopyridine.

    Amide Bond Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved through a condensation reaction between 3-methylbenzoic acid and 4-methylbenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Substitution Reaction: The resulting intermediate is then subjected to a substitution reaction with 2-aminopyridine to introduce the pyridin-2-yl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide: Lacks the 3-methyl group.

    3-methyl-N-(benzyl)-N-(pyridin-2-yl)benzamide: Lacks the 4-methyl group on the benzyl moiety.

    3-methyl-N-(4-methylbenzyl)-N-(pyridin-3-yl)benzamide: The pyridinyl group is at the 3-position instead of the 2-position.

Uniqueness

3-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both the 3-methyl and 4-methylbenzyl groups, along with the pyridin-2-yl group, imparts distinct properties that differentiate it from similar compounds.

Properties

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

3-methyl-N-[(4-methylphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H20N2O/c1-16-9-11-18(12-10-16)15-23(20-8-3-4-13-22-20)21(24)19-7-5-6-17(2)14-19/h3-14H,15H2,1-2H3

InChI Key

HEHJKDQAHBVUAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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